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molecular formula C8H8BrN B1282225 4-Bromoindoline CAS No. 86626-38-2

4-Bromoindoline

Cat. No. B1282225
M. Wt: 198.06 g/mol
InChI Key: YCJCSDSXVHEBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935674B2

Procedure details

A solution of 4-bromoindole (881 mg) in acetonitrile (18 ml) was cooled to 0° C. under argon atmosphere, and thereto were added dropwise successively triethylsilane (2.15 ml), and boron trifluoride diethyl ether complex (1.71 ml). The mixture was stirred at the same temperature for 4 hours, and then further stirred at room temperature for 1.5 hours. To the resultant mixture was added a saturated aqueous sodium hydrogen carbonate solution, and the organic solvent was evaporated under reduced pressure. The residual mixture was extracted with ethyl acetate (60 ml) twice, and the combined organic layer was dried over magnesium sulfate. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:ethyl acetate=100:0-90:10) to give the titled compound (463 mg) as a yellow oil. APCI-Mass m/Z 198/200 (M+H). 1H-NMR (DMSO-d6) δ 2.90 (t, J=8.6 Hz, 2H), 3.45 (td, J=8.7, 1.4 Hz, 2H), 5.86 (br-s, 1H), 6.43 (d, J=7.7 Hz, 1H), 6.63 (d, J=7.9 Hz, 1H), 6.83 (t, J=7.9 Hz, 1H).
Quantity
881 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.C([SiH](CC)CC)C.C(=O)([O-])O.[Na+]>C(#N)C>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
881 mg
Type
reactant
Smiles
BrC1=C2C=CNC2=CC=C1
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.15 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residual mixture was extracted with ethyl acetate (60 ml) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble materials were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform:ethyl acetate=100:0-90:10)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C2CCNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 463 mg
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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